molecular formula C24H29NO6S B14159329 N-(Ethoxyacetyl)deacetylthiocolchicine CAS No. 97043-02-2

N-(Ethoxyacetyl)deacetylthiocolchicine

Cat. No.: B14159329
CAS No.: 97043-02-2
M. Wt: 459.6 g/mol
InChI Key: FQTHLSCRBAIBIC-KRWDZBQOSA-N
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Description

N-(Ethoxyacetyl)deacetylthiocolchicine is a chemical compound with the molecular formula C24H29NO6S and a molar mass of 459.56 g/mol It is a derivative of thiocolchicine, a naturally occurring compound known for its anti-inflammatory and anti-cancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxyacetyl)deacetylthiocolchicine typically involves the modification of thiocolchicine through a series of chemical reactions. One common method includes the ethoxyacetylation of deacetylthiocolchicine. The reaction conditions often involve the use of ethyl acetate as a solvent and a catalyst such as sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxyacetyl)deacetylthiocolchicine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Ethoxyacetyl)deacetylthiocolchicine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Ethoxyacetyl)deacetylthiocolchicine involves its interaction with cellular proteins and enzymes. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in its anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Ethoxyacetyl)deacetylthiocolchicine is unique due to its ethoxyacetyl group, which may enhance its solubility and bioavailability compared to other thiocolchicine derivatives. This modification can also influence its interaction with biological targets, potentially leading to improved therapeutic efficacy .

Properties

CAS No.

97043-02-2

Molecular Formula

C24H29NO6S

Molecular Weight

459.6 g/mol

IUPAC Name

2-ethoxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C24H29NO6S/c1-6-31-13-21(27)25-17-9-7-14-11-19(28-2)23(29-3)24(30-4)22(14)15-8-10-20(32-5)18(26)12-16(15)17/h8,10-12,17H,6-7,9,13H2,1-5H3,(H,25,27)/t17-/m0/s1

InChI Key

FQTHLSCRBAIBIC-KRWDZBQOSA-N

Isomeric SMILES

CCOCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Canonical SMILES

CCOCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Origin of Product

United States

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